Home > Products > Screening Compounds P123918 > 2',3'-Didehydro-2',3'-dideoxyguanosine
2',3'-Didehydro-2',3'-dideoxyguanosine - 53766-80-6

2',3'-Didehydro-2',3'-dideoxyguanosine

Catalog Number: EVT-1785514
CAS Number: 53766-80-6
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Didehydro-2',3'-dideoxyguanosine is a synthetic nucleoside analogue of guanosine, notable for its potential applications in antiviral therapies, particularly against human immunodeficiency virus. This compound features modifications that inhibit the activity of viral reverse transcriptase, making it a candidate for the development of antiviral drugs. The structural modifications include the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which are critical for the nucleoside's function in nucleic acid synthesis.

Source and Classification

2',3'-Didehydro-2',3'-dideoxyguanosine is classified as a dideoxynucleoside and is part of a broader category of compounds known as nucleoside analogues. These analogues are often synthesized to mimic natural nucleosides while exhibiting altered biological properties. They are primarily sourced through synthetic chemistry methods, including novel microbial techniques and organic synthesis pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',3'-didehydro-2',3'-dideoxyguanosine can be achieved through various methods:

  1. Telluride-Mediated Elimination: This method involves using telluride reagents to facilitate the elimination of specific groups from nucleosides to form didehydro derivatives. This approach has shown promise in producing high yields of 2',3'-didehydro-2',3'-dideoxyguanosine and its analogues efficiently .
  2. Microbial Production: A novel microbial method has been developed using Escherichia coli strains engineered to produce dideoxynucleosides from precursor compounds like 2',3'-dideoxyuridine and corresponding bases. This method optimizes conditions such as pH and temperature to enhance yield .
  3. One-Pot Synthesis: Recent advancements have introduced a "one-pot" synthesis approach that allows for the simultaneous production of active triphosphate forms, such as ddGTP, which are crucial for evaluating biological activity in vitro .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2',3'-didehydro-2',3'-dideoxyguanosine consists of a guanine base linked to a modified ribose sugar that lacks hydroxyl groups at both the 2' and 3' positions. The absence of these hydroxyls is critical for its function as an antiviral agent. The molecular formula is C10H11N5OC_{10}H_{11}N_{5}O, with a molar mass of approximately 221.23 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

2',3'-Didehydro-2',3'-dideoxyguanosine undergoes several key chemical reactions relevant to its function:

  1. Phosphorylation: The compound can be phosphorylated to form active triphosphate derivatives, which are essential for incorporation into viral DNA during replication.
  2. Degradation: Like other nucleosides, it can undergo hydrolysis under certain conditions, leading to the breakdown of its structure and loss of antiviral activity.
Mechanism of Action

Process and Data

The mechanism by which 2',3'-didehydro-2',3'-dideoxyguanosine exerts its antiviral effects primarily involves inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The drug mimics natural nucleotides but lacks essential hydroxyl groups, leading to chain termination during DNA synthesis when incorporated into viral genomes. This action prevents the virus from replicating effectively within host cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Generally stable under dry conditions but sensitive to moisture.
  • Melting Point: Approximately 200°C (decomposes).

Relevant data indicates that the compound exhibits low cytotoxicity while maintaining effective antiviral activity against HIV strains in vitro .

Applications

Scientific Uses

The primary applications of 2',3'-didehydro-2',3'-dideoxyguanosine lie in:

  1. Antiviral Drug Development: It serves as a lead compound for synthesizing new antiviral agents targeting HIV.
  2. Research Tool: Used in molecular biology research for studying DNA synthesis mechanisms and developing sequencing technologies.
Introduction to d4G as a Nucleoside Analog

Historical Context of d4G in Antiretroviral Drug Discovery

The discovery of 2',3'-didehydro-2',3'-dideoxyguanosine (d4G) emerged during the intensive search for HIV therapeutics in the 1980s–1990s. Following the identification of AZT (zidovudine) as the first FDA-approved antiretroviral agent, researchers systematically explored modifications to the nucleoside scaffold to enhance efficacy and overcome limitations of early dideoxynucleosides. d4G belongs to the didehydro-dideoxynucleoside class, characterized by unsaturation at the 2',3'-position of the ribose ring. This structural feature was initially identified in stavudine (d4T), a thymidine analog with potent anti-HIV activity [9]. The success of d4T prompted investigations into guanine-based analogs, leading to d4G’s synthesis and evaluation.

Early studies revealed that d4G exhibited significant anti-HIV activity (EC₅₀ = 0.38 μM in peripheral blood mononuclear cells) and moderate anti-HBV activity (EC₅₀ = 1.2 μM in HepG2 2.2.15 cells) [2]. Unlike early dideoxynucleosides (e.g., ddA, ddC), which suffered from rapid deamination or phosphorylation challenges, d4G’s unsaturated sugar moiety conferred greater metabolic stability. However, its clinical development faced hurdles due to variable cellular uptake and the need for intracellular activation to the triphosphate form (d4G-TP). Research shifted toward prodrug strategies and enantiomeric optimization (e.g., L-d4G) to improve bioavailability and potency [2] [6].

Table 1: Key Didehydro-Dideoxynucleoside Analogs in Antiviral Research

CompoundBaseAnti-HIV EC₅₀ (μM)Anti-HBV EC₅₀ (μM)Status
Stavudine (d4T)Thymine0.009–0.04Not reportedFDA-approved (1994)
d4GGuanine0.381.2Preclinical
L-d4GGuanineComparable to d4GSimilar to d4GPreclinical
d4AAdenine0.76 (D-enantiomer)InactivePreclinical

Structural Classification Within Didehydro-Dideoxynucleosides

d4G is classified as a 2',3'-unsaturated dideoxynucleoside, distinguished by a double bond between C2' and C3' of the ribose ring (Fig. 1). This unsaturation creates a rigid, planar conformation in the sugar moiety, which profoundly impacts its biochemical behavior:

O  │  ● (Base: Guanine)  │  O────C1'  │\  │ C2'=C3'  │  C4'  │  CH₂OH  

Fig. 1: Core structure of d4G showing the 2',3'-unsaturation (● = glycosidic bond).

Quantum chemical analyses (e.g., DFT B3LYP/6-31G(d,p)) confirm that d4G adopts distinct conformations stabilized by intramolecular hydrogen bonds, including O5'H···N3, C2'H···N3, and C8H···O5' interactions. These bonds constrain the sugar pucker, positioning the 5'-hydroxymethyl group for phosphorylation [4]. Unlike natural deoxyguanosine, d4G lacks the 3'-hydroxyl group. This absence enables its primary mechanism: DNA chain termination. Upon intracellular phosphorylation to d4G-TP, it competes with endogenous dGTP for incorporation into viral DNA by HIV reverse transcriptase (RT). Once incorporated, the missing 3'-OH prevents phosphodiester bond formation with the next incoming nucleotide, halting DNA elongation [5] [9].

d4G differs structurally from other nucleoside analogs in three key aspects:

  • Sugar Unsaturation vs. Saturation: Contrasts with saturated dideoxynucleosides (e.g., ddI, ddC) by eliminating stereocenters at C2' and C3', reducing enzymatic deamination susceptibility [6].
  • Base Specificity: The guanine base enables unique interactions with RT’s nucleotide-binding pocket. Modifications at the 6-position (e.g., O-alkylation) have been explored to enhance lipophilicity or resistance profiles [8].
  • Enantiomeric Flexibility: Both D- and L-enantiomers of d4G show antiviral activity, though phosphorylation efficiency varies. Human deoxycytidine kinase (dCK) phosphorylates both enantiomers, with the L-form exhibiting unexpected substrate preference in some assays [2].

Properties

CAS Number

53766-80-6

Product Name

2',3'-Didehydro-2',3'-dideoxyguanosine

IUPAC Name

2-amino-9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17)/t5-,6+/m0/s1

InChI Key

FZYYPNOHKXTKLI-NTSWFWBYSA-N

SMILES

C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2',3'-didehydro-2',3'-dideoxyguanosine
carbovir
NSC 614846
NSC-614846

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.